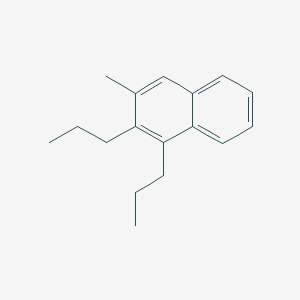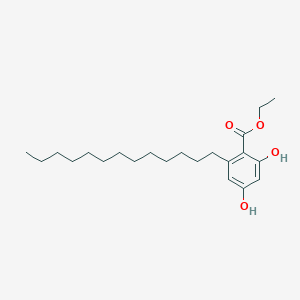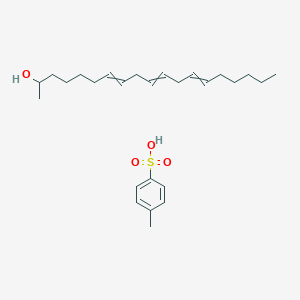
Naphthalene, methyldipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, methyldipropyl- is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, methyldipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert solvent like carbon disulfide or nitrobenzene to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene derivatives, including naphthalene, methyldipropyl-, often involves the distillation and fractionation of coal tar or petroleum. The crude naphthalene obtained from these processes is further purified and subjected to alkylation reactions to produce the desired derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, methyldipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Hydrogenation of naphthalene derivatives can lead to the formation of tetrahydronaphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated compounds.
Reduction: Tetrahydronaphthalene.
Substitution: Nitro, sulfonic, and halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, methyldipropyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the production of dyes, surfactants, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of naphthalene, methyldipropyl- involves its interaction with cellular components. Upon entering the organism, it undergoes metabolic activation to form reactive intermediates, such as epoxides. These intermediates can bind to cellular proteins and DNA, leading to various biological effects. The compound is detoxified and excreted mainly through conjugation with glutathione, glucuronic acid, or sulfate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
Methylnaphthalene: Similar in structure but with a methyl group attached to the naphthalene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the fused rings
Uniqueness
Naphthalene, methyldipropyl- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes .
Propriétés
Numéro CAS |
61205-41-2 |
|---|---|
Formule moléculaire |
C17H22 |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
3-methyl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C17H22/c1-4-8-15-13(3)12-14-10-6-7-11-16(14)17(15)9-5-2/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Clé InChI |
UIWABPMJNXNONI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=CC=CC=C2C=C1C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)

![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)

